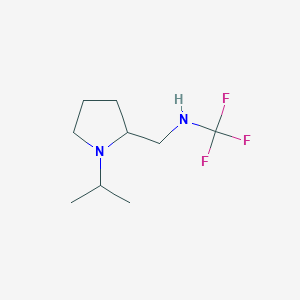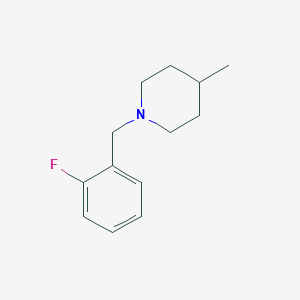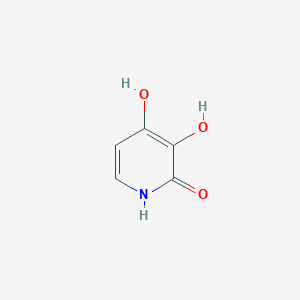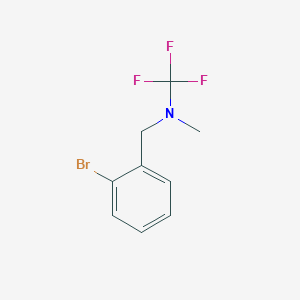![molecular formula C13H28O2 B13962977 1-[(Hexyloxy)methoxy]hexane CAS No. 54815-12-2](/img/structure/B13962977.png)
1-[(Hexyloxy)methoxy]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Hexyloxy)methoxy]hexane is an organic compound with the molecular formula C13H28O2. It is also known by its IUPAC name, Hexane, 1,1’-[methylenebis(oxy)]bis-. This compound is characterized by the presence of two hexyl groups connected by a methylene bridge, with each hexyl group further connected to an oxygen atom. The compound is of interest in various fields of chemistry due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Hexyloxy)methoxy]hexane can be synthesized through a multi-step process involving the reaction of hexanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the desired product. The general reaction scheme is as follows:
Formation of Hemiacetal: Hexanol reacts with formaldehyde in the presence of an acid catalyst to form a hemiacetal intermediate.
Formation of this compound: The hemiacetal intermediate undergoes further reaction to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion. The product is then purified using distillation or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Hexyloxy)methoxy]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Hexyloxy)methoxy]hexane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in studies involving lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1-[(Hexyloxy)methoxy]hexane involves its interaction with lipid membranes and other hydrophobic environments. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies involving membrane dynamics and drug delivery systems. The molecular targets and pathways involved include interactions with lipid molecules and membrane proteins .
Comparaison Avec Des Composés Similaires
1-[(Hexyloxy)methoxy]hexane can be compared with other similar compounds such as:
1-Methoxyhexane: This compound has a similar structure but lacks the second hexyl group, making it less hydrophobic.
Hexyl methyl ether: Similar to 1-methoxyhexane, but with a different arrangement of the methoxy group.
Bis(hexyloxy)methane: This compound has two hexyl groups connected by a methylene bridge, similar to this compound, but with different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
54815-12-2 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-(hexoxymethoxy)hexane |
InChI |
InChI=1S/C13H28O2/c1-3-5-7-9-11-14-13-15-12-10-8-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
SMBRWKSIANXXKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCOCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


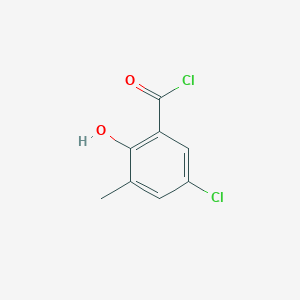

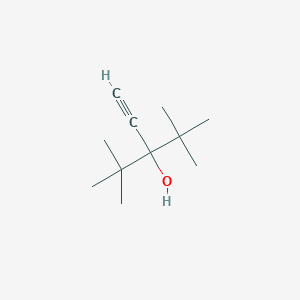
![Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)
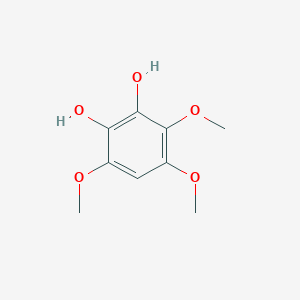
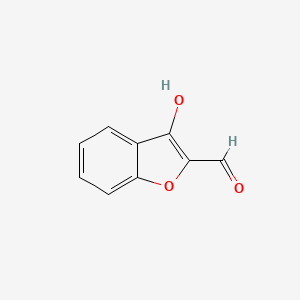
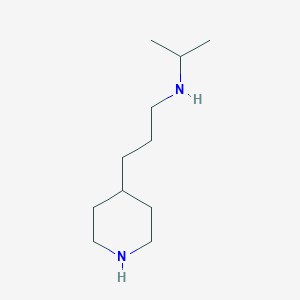
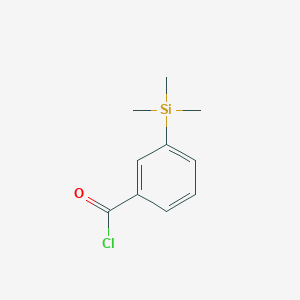
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
